
3-Anilino-2-(3-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-2-(3-thienyl)acrylonitrile, abbreviated as 3-ATAN, is an organic compound belonging to the class of compounds known as anilines. It is an important synthetic precursor for the synthesis of various industrial and pharmaceutical compounds. 3-ATAN is a versatile synthetic building block for the preparation of a variety of compounds, ranging from polymers to pharmaceuticals. It is also used in the synthesis of a variety of drugs and other compounds.
科学的研究の応用
3-ATAN is used in a variety of scientific research applications, including the synthesis of polymers, drugs, and other compounds. It is widely used in the synthesis of polymers for use in industrial and medical applications. It is also used in the synthesis of drugs such as antibiotics, antifungal agents, and anti-cancer agents. Additionally, 3-ATAN is used in the synthesis of other compounds, such as dyes and pigments, for use in the cosmetic and textile industries.
作用機序
The mechanism of action of 3-ATAN is based on its ability to react with other molecules and form covalent bonds. When 3-ATAN reacts with other molecules, the reaction forms a new molecule that is more stable than the original molecules. This new molecule is then able to interact with other molecules, leading to the formation of larger molecules or polymers.
Biochemical and Physiological Effects
3-ATAN has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-ATAN has anti-tumor and anti-inflammatory properties. Additionally, 3-ATAN has been found to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, 3-ATAN has been found to have an anticoagulant effect, which could be useful in the treatment of certain cardiovascular diseases.
実験室実験の利点と制限
The main advantage of using 3-ATAN in laboratory experiments is its versatility. 3-ATAN is a highly reactive compound and can be used in a variety of reactions to produce a wide range of products. Additionally, 3-ATAN is relatively stable and can be stored for long periods of time without degradation. However, there are certain limitations to using 3-ATAN in laboratory experiments. For example, 3-ATAN is a toxic compound and must be handled with care. Additionally, 3-ATAN is a highly flammable compound and must be stored in a cool, dry place away from any sources of heat or flame.
将来の方向性
There are numerous potential future directions for the use of 3-ATAN in scientific research. For example, 3-ATAN could be used in the synthesis of novel drugs for the treatment of various diseases, such as cancer and cardiovascular diseases. Additionally, 3-ATAN could be used in the synthesis of polymers for use in industrial and medical applications. Furthermore, 3-ATAN could be used in the synthesis of dyes and pigments for use in the cosmetic and textile industries. Finally, 3-ATAN could be used in the synthesis of other compounds, such as catalysts and surfactants, for use in various industrial processes.
合成法
3-ATAN can be prepared by the reaction of aniline with 3-thiopheneacrylonitrile. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is conducted in the presence of a catalytic amount of an acid, such as hydrochloric acid, to facilitate the reaction. The reaction is complete within 1-2 hours and yields 3-ATAN as the product.
特性
IUPAC Name |
(E)-3-anilino-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-12(11-6-7-16-10-11)9-15-13-4-2-1-3-5-13/h1-7,9-10,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIYBBQXVIHCB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Ethoxy-3-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2906430.png)
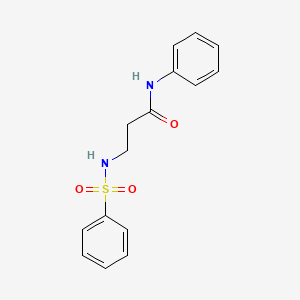
![ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile](/img/structure/B2906436.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2906437.png)
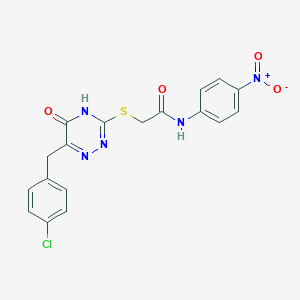
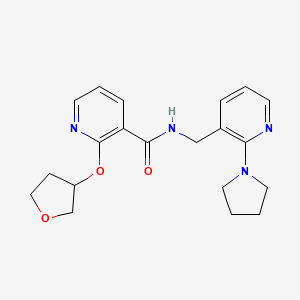
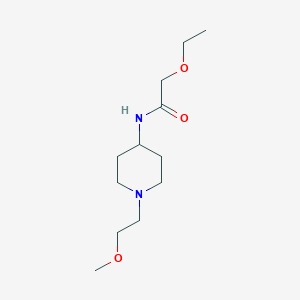
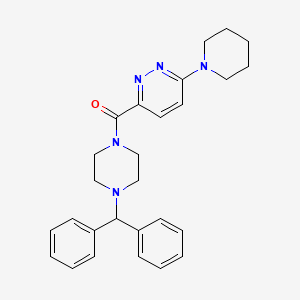
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)
![2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B2906446.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)
